Ethyl 5-bromo-2-iodobenzenecarboximidate
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Overview
Description
Ethyl 5-bromo-2-iodobenzenecarboximidate is an organic compound that belongs to the class of benzenecarboximidates It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-iodobenzenecarboximidate typically involves the following steps:
Formation of Carboximidate: The final step involves the reaction of the bromo-iodo benzene derivative with ethyl chloroformate (C3H5ClO2) and ammonia (NH3) to form the carboximidate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced by aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
- Substituted benzenecarboximidates
- Quinones and hydroquinones
- Coupled aryl or alkyl derivatives
Scientific Research Applications
Ethyl 5-bromo-2-iodobenzenecarboximidate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-iodobenzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms enhances its ability to form halogen bonds with target molecules, leading to inhibition or modulation of their activity. The ethyl ester group facilitates its incorporation into larger molecular frameworks, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
- Ethyl 5-bromo-2-chlorobenzenecarboximidate
- Ethyl 5-bromo-2-fluorobenzenecarboximidate
- Ethyl 5-iodo-2-chlorobenzenecarboximidate
Comparison: Ethyl 5-bromo-2-iodobenzenecarboximidate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties compared to compounds with only one halogen atom
Properties
IUPAC Name |
ethyl 5-bromo-2-iodobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFLOLQRPQKGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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